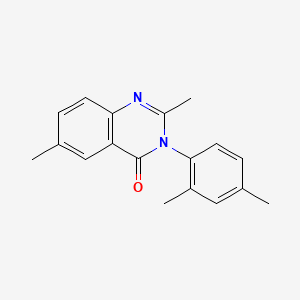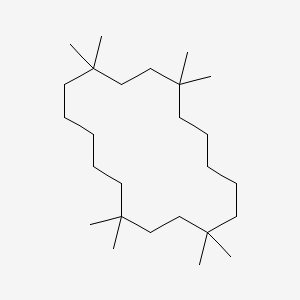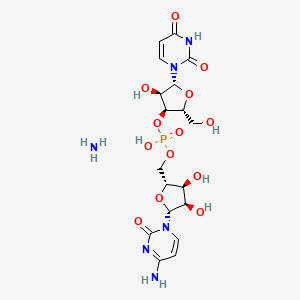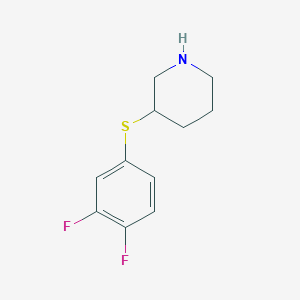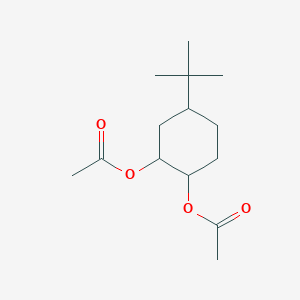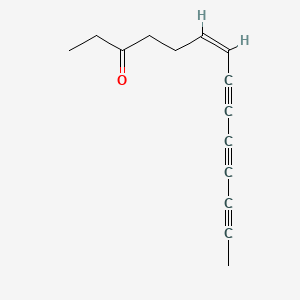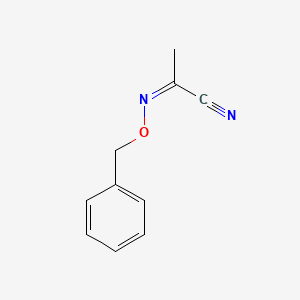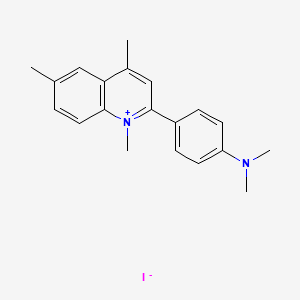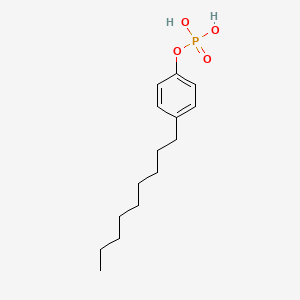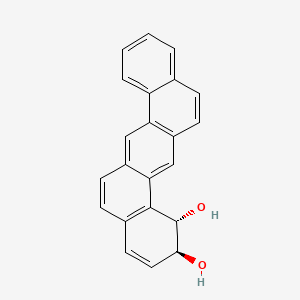
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of two hydroxyl groups and a dihydro structure, making it an important subject of study in environmental and health sciences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene typically involves the metabolic conversion of dibenz(a,h)anthracene. This process is catalyzed by liver microsomes from rats pretreated with 3-methylcholanthrene. The major products of this metabolic conversion are 1,2,3,4-tetrahydrotetrols .
Industrial Production Methods: There is limited information on the industrial production methods of this compound, as it is primarily studied in a laboratory setting for its biological and chemical properties.
Análisis De Reacciones Químicas
Types of Reactions: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon.
Substitution: The hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Liver microsomes and cytochrome P-450 enzymes are commonly used to catalyze oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various dihydrodiol epoxides and tetrahydrotetrols .
Aplicaciones Científicas De Investigación
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of PAHs and their derivatives.
Biology: The compound is studied for its mutagenic and carcinogenic properties.
Medicine: Research focuses on understanding its role in cancer development and potential therapeutic interventions.
Industry: It is used in environmental studies to understand the impact of PAHs on human health and the environment
Mecanismo De Acción
The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene involves its metabolic conversion to reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially cancer. The primary molecular targets are DNA and various enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
- Trans-3,4-Dihydro-3,4-dihydroxydibenz(a,h)anthracene
- Trans-5,6-Dihydro-5,6-dihydroxydibenz(a,h)anthracene
- Chrysene trans-3,4-dihydrodiol
Comparison: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is unique due to its specific dihydrodiol structure and the position of its hydroxyl groups. This structural uniqueness influences its metabolic pathways and the types of reactive intermediates it forms, which can differ significantly from other similar compounds .
Propiedades
Número CAS |
79301-84-1 |
|---|---|
Fórmula molecular |
C22H16O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |
Clave InChI |
YNRNDZFOPXEGFK-RBBKRZOGSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




